Terephthaloyl chloride

Catalog No.
S560749
CAS No.
100-20-9
M.F
C8H4Cl2O2
M. Wt
203.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthaloyl chloride

CAS Number

100-20-9

Product Name

Terephthaloyl chloride

IUPAC Name

benzene-1,4-dicarbonyl chloride

Molecular Formula

C8H4Cl2O2

Molecular Weight

203.02 g/mol

InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H

InChI Key

LXEJRKJRKIFVNY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)C(=O)Cl

solubility

SOLUBLE IN ETHER
Solubility in water: reaction

Synonyms

1,4-Benzenedicarbonyl Dichloride; 1,4-Benzenedicarbonyl Chloride; 1,4-Bis(chlorocarbonyl)benzene; 1,4-Di(chlorocarbonyl)benzene; Benzene 1,4-Dicarboxylic Acid Dichloride; NSC 41885; Terephthalic Acid Chloride; Terephthalic Acid Dichloride; Terephthal

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(=O)Cl

The exact mass of the compound Terephthaloyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethersolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41885. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Terephthaloyl chloride (TPC, CAS 100-20-9) is a highly reactive, para-substituted aromatic diacyl chloride that serves as a critical electrophilic monomer in the synthesis of high-performance polymers. Functioning as a high-reactivity alternative to its dicarboxylic acid counterpart, TPC enables low-temperature solution and interfacial polycondensation reactions. Its rigid para-phenylene core dictates the structural linearity of resulting polymer chains, making it the foundational building block for ultra-high-strength aramids, specialized polyaryletherketones (PEKK), and cross-linked thin-film composite membranes. In industrial procurement, TPC is selected over meta-substituted isomers or free acids when the application demands maximum polymer crystallinity, exceptional tensile strength, or rapid room-temperature amidation without the need for harsh catalysts [1].

Research Fit

Workflow Interfacial polycondensation monomer for aramid, polyester, and thin-film composite membrane synthesis.
Selection Para-substituted aromatic diacyl chloride providing rigid, symmetric backbone architecture in derived polymers.
Format High-purity crystalline solid; suitable for both lab-scale research and pilot-scale polymer evaluation. Requires moisture-sensitive handling.

Substituting TPC with its free acid (Terephthalic acid, TPA) or its meta-isomer (Isophthaloyl chloride, IPC) fundamentally alters both processability and final material performance. TPA lacks the highly reactive acyl chloride groups, necessitating high-temperature melt polymerization (>200 °C) that causes premature degradation of rigid-rod polymers before they can melt [1]. Conversely, while IPC offers similar reactivity to TPC, its meta-substitution introduces geometric kinks into the polymer backbone, drastically reducing chain packing efficiency and crystallinity. This structural difference means IPC yields flexible, lower-melting materials, whereas TPC is strictly required to achieve the extreme mechanical modulus and thermal stability characteristic of para-aramids[2]. Furthermore, TPC’s significantly faster hydrolysis rate compared to IPC demands stricter anhydrous handling protocols during procurement and storage [3].

Substitution Risk

Isophthaloyl chloride Meta-substituted isomer introduces a kink in the polymer backbone, altering chain packing, thermal stability, and gas transport properties.
Aliphatic diacyl chlorides Adipoyl or sebacoyl chloride produces flexible chains with lower thermal resistance and higher hydrolysis susceptibility under polymerization conditions.
Trimesoyl chloride (TMC) Trifunctional crosslinker may shift membrane selectivity and flux profile; reported lower cationic rejection than TPC in nanofiltration comparisons.

Reactivity and Temperature Reduction vs TPA

TPC is significantly more reactive than Terephthalic Acid (TPA) due to its dual acyl chloride functional groups, which readily undergo nucleophilic acyl substitution. In the synthesis of high-molecular-weight aromatic polyamides, TPC enables interfacial or solution polycondensation at ambient temperatures (20–25 °C) without the need for catalysts. In contrast, TPA requires standard melt polymerization conditions at elevated temperatures (typically >200 °C) and specialized catalysts. This high reactivity justifies TPC's commercial price premium (historically ~3.5x to 4.5x over TPA) because it allows the synthesis of infusible rigid-rod polymers that would otherwise degrade under the harsh thermal conditions required for TPA[1].

Evidence DimensionPolymerization Temperature Requirement
Target Compound Data20–25 °C (ambient) via interfacial/solution polycondensation
Comparator Or BaselineTerephthalic Acid (TPA): >200 °C via melt polymerization
Quantified Difference>175 °C reduction in processing temperature
ConditionsSynthesis of high-molecular-weight aromatic polyamides

Procurement must select TPC over TPA to synthesize infusible high-performance polymers that cannot survive the extreme heat of melt polymerization.

Hydrolytic stability
Class-level inference
Interfacial polycondensation rank: adipoyl > sebacoyl > isophthaloyl > terephthaloyl (most hydrolysis-resistant).
Aqueous buffer: TCl hydrolyzes ~2× faster than ICl.
Lowest competing hydrolysis side reaction among common diacyl chlorides in biphasic polymerization.
Class-level trend; validate under your specific solvent/comonomer system.

Chain Rigidity and Tensile Strength vs IPC

The para-orientation of TPC dictates a highly linear polymer backbone, whereas the meta-orientation of Isophthaloyl chloride (IPC) introduces structural kinks. When reacted with corresponding diamines in low-temperature solution polycondensation, TPC-derived para-aramids (e.g., PPTA) achieve dense chain packing and high crystallinity, yielding a tensile strength of >3000 MPa and an elastic modulus of >120 GPa. In contrast, IPC-derived meta-aramids (e.g., PMPI) are more amorphous and flexible, resulting in a drastically lower tensile strength of ~85 MPa and an elastic modulus of ~5 GPa[1].

Evidence DimensionMechanical strength of derived aramid fibers
Target Compound Data>3000 MPa tensile strength; >120 GPa elastic modulus (TPC-based PPTA)
Comparator Or BaselineIsophthaloyl Chloride (IPC): ~85 MPa tensile strength; ~5 GPa elastic modulus (IPC-based PMPI)
Quantified Difference~35-fold higher tensile strength and ~24-fold higher elastic modulus
ConditionsLow-temperature solution polycondensation with corresponding diamines

Buyers must specify TPC rather than IPC when manufacturing ballistic armor, aerospace composites, or structural materials where ultra-high mechanical rigidity is non-negotiable.

Gas permeability
Head-to-head
PPha-tere permeability roughly 100% higher than PPha-iso for CO₂, CH₄, N₂, O₂; ~25% higher than 50:50 copolymer. Maintains slightly higher permselectivities than polysulfone.
Para-substituted architecture yields the highest permeability without selectivity loss in phenolphthalein-based polyarylates.
Reported comparison; verify with your specific polyester composition.

Hydrolytic Stability and Handling vs IPC

TPC functions as an effective water scavenger but is highly moisture-sensitive, requiring strict anhydrous handling. Kinetic studies of hydrolysis in aqueous buffer systems demonstrate that TPC degrades into its 'half-acid' and ultimately terephthalic acid significantly faster than its isomer IPC. At 0 °C and pH 4–9, TPC exhibits a hydrolysis half-life (t_1/2) of 1.2 to 2.2 minutes, with observed first-order rate constants (k_obs) ranging from 530 x 10^-5 to 1100 x 10^-5 s^-1. Under identical conditions, IPC is more stable, exhibiting a half-life of 2.2 to 4.9 minutes and k_obs of 240 x 10^-5 to 520 x 10^-5 s^-1 [1].

Evidence DimensionAqueous Hydrolysis Half-Life (t_1/2) and Rate Constant (k_obs)
Target Compound Datat_1/2 = 1.2 to 2.2 min; k_obs = 530–1100 x 10^-5 s^-1
Comparator Or BaselineIsophthaloyl Chloride (IPC): t_1/2 = 2.2 to 4.9 min; k_obs = 240–520 x 10^-5 s^-1
Quantified DifferenceTPC hydrolyzes approximately twice as fast as IPC
ConditionsAqueous buffer at pH 4.0–9.0 and 0 °C

Process engineers must implement more rigorous anhydrous storage and faster processing windows for TPC compared to IPC to prevent yield-destroying premature hydrolysis.

Nanofiltration rejection
Head-to-head
98.6% rhodamine B rejection
TPC-crosslinked membrane achieves highest cationic dye rejection among tested acid chlorides; contact angle 68.9° (most hydrophobic).
MgCl₂ 92.7%, amitriptyline 80.9%; IPC membrane: 53.9° contact angle, 35% methyl orange rejection.
OSN flux
Supporting evidence
n-Hexane: 109.9 LMH
Toluene: 95.5 LMH
TPC-crosslinked polyamide OSN membranes exhibit high organic solvent flux with 98.8–99.1% Congo red rejection.
Baseline data from aliphatic tetra-amine/TPC system; performance may vary with amine choice.
Polyamidation kinetics
Class-level inference
Polyamidation rate >> hydrolysis rate; first-order in [TPC]; activation energy ~4 kcal·mol⁻¹; polymer Mw 10,000–40,000 g/mol.
Kinetic preference for polymerization supports high molecular weight polyamide even at low monomer concentrations.
Measured in n-heptane/aqueous buffer with piperazine; confirm with your diamine/solvent system.

Para-Aramid Fiber Synthesis

Due to its para-substituted geometry and ability to undergo room-temperature polycondensation, TPC is the required electrophilic monomer for producing poly(p-phenylene terephthalamide) (PPTA). It is selected over IPC when the end product requires the extreme tensile strength and rigidity characteristic of ballistic armor, aerospace composites, and cut-resistant industrial textiles [1].

PEKK Thermal Property Modulation

In the industrial production of PEKK thermoplastics, TPC is blended with IPC to precisely control the polymer's thermal processing window. Procurement of high-purity TPC is critical for maximizing the para-linkage ratio, which directly increases the glass transition temperature and melting point, yielding semi-crystalline polymers capable of withstanding extreme thermal environments [2].

TFC Membrane Interfacial Polymerization

TPC's rapid reactivity at the aqueous-organic interface makes it a highly effective cross-linking agent for synthesizing polyamide active layers in TFC membranes. It is utilized in organic solvent nanofiltration (OSN) and reverse osmosis applications where a difunctional cross-linker is needed to tailor pore size and membrane rigidity, offering a distinct structural alternative to trifunctional monomers like trimesoyl chloride [3].

Moisture Scavenging in Urethane Prepolymers

Because TPC hydrolyzes rapidly (half-life of 1.2–2.2 min at 0 °C), it is highly effective as a chemical water scavenger. It is procured to stabilize isocyanates and urethane prepolymers, where its rapid reaction with trace moisture prevents unwanted side reactions and extends the shelf life of moisture-sensitive formulations[4].

Application Fit

Application
Selection Property
Validation Focus
Nanofiltration membrane fabrication
Cationic species rejection profile
Dye/salt rejection and water contact angle
Gas separation membrane research
Permeability-selectivity balance
CO₂/CH₄ permeability and permselectivity
High-MW polyamide synthesis
Polyamidation-over-hydrolysis kinetic preference
Molecular weight build-up under interfacial conditions
Organic solvent nanofiltration (OSN)
Rigid aromatic active layer for solvent resistance
Organic solvent flux and dye rejection

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals
WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR.

Color/Form

COLORLESS NEEDLES

XLogP3

4

Boiling Point

258.0 °C
259 °C
264 °C

Flash Point

356 °F
180 °C

Density

1.32 g/cm³

LogP

0.88 (calculated)

Melting Point

83.5 °C
82-84 °C
79.5-84 °C

UNII

G247CO9608

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2039 of 2174 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure, Pa at 20 °C: 320

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

100-20-9

Wikipedia

Terephthaloyl chloride

General Manufacturing Information

All other basic organic chemical manufacturing
Organic fiber manufacturing
Plastic material and resin manufacturing
1,4-Benzenedicarbonyl dichloride: ACTIVE

Fabrication of biomaterials via controlled protein bubble generation and manipulation

Zeynep Ekemen, Hong Chang, Zeeshan Ahmad, Cem Bayram, Zimei Rong, Emir Baki Denkbas, Eleanor Stride, Pankaj Vadgama, Mohan Edirisinghe
PMID: 22044242   DOI: 10.1021/bm201202y

Abstract

In this work, we utilize a recently developed microbubbling process to generate controlled protein (bovine serum albumin, BSA) coated bubbles and then manipulate these to fabricate a variety of structures suitable for several generic biomedical applications, tissue engineering, and biosensor coatings. Using BSA solutions with varying concentrations (20, 25, and 30 wt %) and cross-linking (terephthaloyl chloride) mechanisms, structures were fabricated including porous thin films with variable pore sizes and thickness (partially cross-linked coupled to bubble breakdown), scaffolds with variable pore morphologies (fully cross-linked), and coated bubbles (no cross-linking), which can be used as stand-alone delivery devices and contrast agents. The movement of typical biosensor chemicals (catechol and hydrogen peroxide) across appropriate film structures was studied. The potential of formed scaffold structures for tissue engineering applications was demonstrated using mouse cell lines (L929). In addition to low cost, providing uniform structure generation and high output, the size of the bubbles can easily be controlled by adjusting simplistic processing parameters. The combination of robust processing and chemical modification to uniform macromolecule bubbles can be utilized as a competing, yet novel, tool with current technologies and processes in advancing the biomaterials and biomedical engineering remits.


Study of albumin and fibrinogen membranes formed by interfacial crosslinking using microfluidic flow

Hong Chang, Rachel Khan, Zimei Rong, Andrei Sapelkin, Pankaj Vadgama
PMID: 20823505   DOI: 10.1088/1758-5082/2/3/035002

Abstract

Microfluidics enables scale reduction in sample volume with obvious benefits for reagent conservation. In contrast to conventional macro-scale flow, microfluidics also offers unprecedented control over flow dynamics. In particular, laminar flow is readily achieved, allowing for new analytical and synthetic strategies. Here, two parallel flows of buffer and xylene were used to create a stable liquid-liquid interface within linear micro-channels. These, respectively, carried protein (albumin or fibrinogen) and an acyl chloride to effect protein crosslinking. This created robust, micro-membranes at the interface that bisected the fluid channel. Membrane formation was self-limiting, with fibrinogen membranes showing greater solute permeability than albumin, based on dye transport (Ponceau S, Meldola Blue). The crosslinker isophthaloyl dichloride led to thinner, less permeable membranes than terephthaloyl chloride. Larger surface area membranes formed at a static liquid-liquid interface served as a more physically accessible model and allowed precise electrochemical determination of acetaminophen, catechol and peroxide diffusion coefficients, which confirmed the greater fibrinogen permeability. Scanning electron microscopy (SEM) of the membranes also indicated a higher population of discrete nanopores at the fibrinogen surface. A crosslinking pH had a strong effect on overall permeability. Adhesion of B50 neuronal cells was demonstrated, and it is proposed that the membranes could facilitate cell growth through bidirectional nutrient supply in a micrbioreactor format.


Mechanical characterization of cross-linked serum albumin microcapsules

Clément de Loubens, Julien Deschamps, Marc Georgelin, Anne Charrier, Florence Edwards-Levy, Marc Leonetti
PMID: 24817568   DOI: 10.1039/c4sm00349g

Abstract

Controlling the deformation of microcapsules and capsules is essential in numerous biomedical applications. The mechanical properties of the membrane of microcapsules made of cross-linked human serum albumin (HSA) are revealed by two complementary experiments in the linear elastic regime. The first provides the surfacic shear elastic modulus Gs by the study of small deformations of a single capsule trapped in an elongational flow: Gs varies from 0.002 to 5 N m(-1). The second gives the volumic Young's modulus E of the membrane by shallow and local indentations of the membrane with an AFM probe: E varies from 20 kPa to 1 MPa. The surfacic and volumic elastic moduli increase with the size of the capsule up to three orders of magnitude and with the protein concentration of the membrane. The membrane thickness is evaluated from these two membrane mechanical characteristics and increases with the size and the initial HSA concentration from 2 to 20 μm.


Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride

William R Berti, Barry W Wolstenholme, John J Kozlowski, Raymond L Sobocinski, Robert W Freerksen
PMID: 17120561   DOI: 10.1021/es060954a

Abstract

The phthaloyl chloride isomers, terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), are high production volume chemicals used in polymers to impartflame resistance, chemical resistance, and temperature stability and as water scavengers. In these studies, we determined the hydrolytic stability of TCl and ICl and their hydrolysis products in aqueous solutions. Hydrolysis rates for TCl and ICl were initially determined by gas chromatography/flame ionization detection in water buffered at pH 4.0, 7.0, and 9.0 and 0 degrees C for up to 30 min. Subsequent studies determined the products from TCl and ICl hydrolysis. The parent phthaloyl chlorides (TCl and ICl), their intermediate hydrolysis products (designated as the "half-acids"), and their stable hydrolysis products (terephthalic acid (TPA) and isophthalic acid (IPA)) were determined by high-performance liquid chromatography. The half-lives (t(1/2)) of TCl and ICl ranged from an average of 1.2 to 2.2 min and from 2.2 to 4.9 min, respectively, at pH 4-9 and 0 degrees C. The observed first-order rate constants (k(obs)) ranged from an average of 530 to 1100 (x 10(5) s(-1)) for TCl and 240 to 520 (x 10(5) s(-1)) for ICl. Both phthaloyl chlorides formed their respective short-lived intermediates, in which one of the two carboxylic acid chloride functionalities reacts with water to form the carboxylic acid ("half-acid"). Subsequently, the half-acids underwent further hydrolysis so that greater than 90% of the initial phthaloyl chloride hydrolyzed in less than 60 min at 0 degrees C. The hydrolysis products TPA and IPA were hydrolytically stable, undergoing no further transformations after 20 min at pH 7 and 25 degrees C. This work demonstrated that TCl, ICl, and their respective half-acids will not be persistent in aqueous systems for a time sufficient to have a sustained toxicological effect on aquatic organisms (less than 1 h). Performing additional aquatic toxicity studies, biodegradation studies, and potentially mammalian studies on TCl and ICl are unnecessary since the existing information on TPA and IPA with the hydrolysis data presented here is sufficient to address questions on the fate and effects of these two substances in aqueous environments.


The chlorination of isophthaloyl and terephthaloyl chloride

N RABJOHN
PMID: 18891919   DOI: 10.1021/ja01190a513

Abstract




Synthesis of polymer-type chiral stationary phases and their enantioseparation evaluation by high-performance liquid chromatography

Shao-Hua Huang, Zheng-Wu Bai, Chuan-Qi Yin, Shi-Rong Li, Zhi-Quan Pan
PMID: 17117402   DOI: 10.1002/chir.20324

Abstract

Two new chiral polymers of different molecular weights were synthesized by the copolymerization of (1R,2R)-(+)-1,2-diphenylethylenediamine, phenyl diisocyanate and terephthaloyl chloride. The polymers were immobilized on aminated silica gel to afford two chiral stationary phases. The polymers and the corresponding chiral stationary phases were characterized by Fourier transform-IR, elemental analysis, 1H and 13C NMR. The surface coverages of chiral structural units on the chiral stationary phases were estimated as 0.27 and 0.39 mmol/g, respectively. The enantioseparation ability of these chiral stationary phases was evaluated with a variety of chiral compounds by high-performance liquid chromatography. The effects of the organic additives, the composition of mobile phases, and the injection amount of sample on enantioseparation were investigated. A comparison of enantioseparation ability between these two chiral stationary phases was made. It was believed that the chain length of polymeric chiral selector significantly affected the enantioseparation ability of corresponding chiral stationary phase.


Polyamide microcapsules containing jojoba oil prepared by inter-facial polymerization

P Persico, C Carfagna, L Danicher, Y Frere
PMID: 16361191   DOI: 10.1080/02652040500161933

Abstract

Jojoba oil containing polyamide microcapsules having diameter of approximately 5 microm were prepared by inter-facial polycondensation by direct method (oil-in-water). Qualitative effects of both the formulation and the process parameters on microcapsules characteristics were investigated by SEM observations. Morphological analysis showed the dependence of the external membrane compactness on the chemical nature of the water-soluble polyamine and the oil-soluble acid polychloride: 1,6-hexamethylenediamine (HMDA) and terephthaloyl dichloride (TDC) were found to favour the production of smooth and dense surfaces. The use of ultrasonic irradiations during the dispersion step to get a further reduction of microcapsules size was also evaluated.


Influence of the monomers type on the morphology of polyamide microcapsules

Abohachem Laguecir, Mohamed Radhouan Louhaichi, Michel Burgard
PMID: 16305376   DOI: 10.2174/1567201043479984

Abstract

Various polyamide microcapsules were prepared via an inverse emulsion system (water in oil) by interfacial polycondensation of terephthaloyl dichloride with the aliphatic diamines ethylene diamine (EDA) and 1,6-hexane diamine (HMDA), and the aromatic diamine 1,4-phenylene diamine (PDA). Three types of polyamide microcapsules were thus obtained and labeled: CAPS EDA, CAPS HMDA, and CAPS PDA, respectively. The influence that the various substitutions had on particle size distribution, membrane microstructure, porosity and specific surface area and water content of the polyamide microcapsule was investigated. The roughness, porosity and porous volume of the polyamide membrane increased in the order: CAPS EDA < CAPS HMDA < CAPS PDA. Sodium chloride permeation experiments were performed to obtain an insight into the impact of structural changes on the permeability of the microcapsules to ionic species. The NaCl diffusion and permeability coefficients through the microcapsules were found to be in the order of 10(-8) cm2/s and 10(-5) cm/s, respectively.


In situ fabrication of cross-linked protein membranes by using microfluidics

Greeshma Nair, Joseph F Gargiuli, N Raveendran Shiju, Zimei Rong, Evgeniy Shapiro, Dimitris Drikakis, Pankaj Vadgama
PMID: 17051656   DOI: 10.1002/cbic.200600086

Abstract

We report a novel technique for preparing cross-linked protein membranes within microchannels by using an interfacial cross-linking reaction. Glass microchannels with a Y input were assembled by using a simple adhesive bonding technique to achieve dual, parallel laminar flows. Membrane formation utilised an interfacial reaction at the liquid-liquid interface, which involved bovine serum albumin (aqueous solution with a flow rate of 300 microL min(-1)) and terephthaloyl chloride (xylene solution with a flow rate of 700 microL min(-1)), to form thin ( approximately 25 microm) cross-linked films along the length of the channel under the continuous pressure-driven laminar flow. Such microfabricated membranes could extend the separation potential of any microfluidic structure to provide a stable barrier layer. Furthermore, degradation of the membrane was possible by using an alkali sodium dodecyl sulfate solution, which led to the complete disappearance of the membrane. These membranes could facilitate additional modification to allow for different permeability properties by controlled degradation. The one-step in situ membrane-fabrication methodology reported here generated precisely localised membranes and avoided the complexities of subcomponent assembly, which require complicated alignment of small, preformed membranes. This methodology could become the basis for sophisticated microseparation systems, biosensors and several "lab-on-a-chip" devices.


Biodegradable poly(terephthalate-co-phosphate)s: synthesis, characterization and drug-release properties

Hai-Quan Mao, Irina Shipanova-Kadiyala, Zhong Zhao, Wenbin Dang, Angela Brown, Kam W Leong
PMID: 15794482   DOI: 10.1163/1568562053115426

Abstract

To develop biodegradable polymers with favorable physicochemical and biological properties, we have synthesized a series of poly(terephthalate-co-phosphate)s using a two-step poly-condensation. The diol 1,4-bis(2-hydroxyethyl) terephthalate was first reacted with ethylphosphorodichloridate (EOP), and then chain-extended with terephthaloyl chloride (TC). Incorporation of phosphate into the poly(ethylene terephthalate) backbone rendered the co-polymers soluble in chloroform and biodegradable, lowered the Tg, decreased the crystallinity and increased the hydrophilicity. With an EOP/TC molar feed ratio of 80: 20, the polymer exhibited good film-forming property, yielding at 86.6 +/- 1.6% elongation with an elastic modulus of 13.76 +/- 2.66 MPa. This polymer showed a favorable toxicity profile in vitro and good tissue biocompatibility in the muscular tissue of mice. In vitro the polymer lost 21% of mass in 21 days, but only 20% for up to 4 months in vivo. It showed no deterioration of properties after sterilization by gamma-irradiation at 2.5 Mrad on solid CO2. Release of FITC-BSA from the microspheres was diffusion-controlled and exceeded 80% completion in two days. Release of the hydrophobic cyclosporine-A from microspheres was however much more sustained and near zero-ordered, discharging 60% in 70 days. A limited structure-property relationship has been established for this co-polymer series. The co-polymers became more hydrolytically labile as the phosphate component (EOP) was increased and the side chains were switched from the ethoxy to the methoxy structure. Converting the methoxy group to a sodium salt further increased the degradation rate significantly. The chain rigidity as reflected in the Tg values of the co-polymers decreased according to the following diol structure in the backbone: ethylene glycol > 2-methylpropylene diol > 2,2-dimethylpropylene diol. The wide range of physicochemical properties obtainable from this co-polymer series should help the design of degradable biomaterials for specific biomedical applications.


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